molecular formula C13H11FN2O B11757548 4-amino-2-fluoro-N-phenylbenzamide

4-amino-2-fluoro-N-phenylbenzamide

Cat. No.: B11757548
M. Wt: 230.24 g/mol
InChI Key: WEDOOLWCSIKDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-fluoro-N-phenylbenzamide is an organic compound with the molecular formula C13H11FN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position on the benzene ring, along with a phenyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-amino-2-fluoro-N-phenylbenzamide typically involves multiple steps. One common method starts with 2,4-difluorobenzonitrile, which undergoes a substitution reaction to replace the fluorine at the 4-position with an imide group. This intermediate is then subjected to deprotection hydrolysis to yield 4-amino-2-fluorobenzonitrile. Finally, the cyano group is hydrolyzed to form this compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves using readily available reagents such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol. These reagents are chosen for their effectiveness and ease of handling .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of quinones or amines .

Scientific Research Applications

4-amino-2-fluoro-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral replication by binding to viral proteins and interfering with their function. In antifungal applications, it disrupts the fungal cell membrane, leading to cell death. The compound’s effects are mediated through pathways involving protein-protein interactions and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-fluoro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

4-amino-2-fluoro-N-phenylbenzamide

InChI

InChI=1S/C13H11FN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)

InChI Key

WEDOOLWCSIKDOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.